molecular formula C49H86O5 B12575129 Carbonic acid--2-octadecylphenol (1/2) CAS No. 479231-54-4

Carbonic acid--2-octadecylphenol (1/2)

Cat. No.: B12575129
CAS No.: 479231-54-4
M. Wt: 755.2 g/mol
InChI Key: NDIKIYSEDBRDFE-UHFFFAOYSA-N
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Description

Carbonic acid–2-octadecylphenol (1/2) is a molecular complex formed by the interaction of carbonic acid (H₂CO₃) and 2-octadecylphenol in a 1:2 molar ratio. This structure suggests applications in emulsification, stabilization of colloidal systems, or as a precursor in organic synthesis.

Properties

CAS No.

479231-54-4

Molecular Formula

C49H86O5

Molecular Weight

755.2 g/mol

IUPAC Name

carbonic acid;2-octadecylphenol

InChI

InChI=1S/2C24H42O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25;2-1(3)4/h2*18-19,21-22,25H,2-17,20H2,1H3;(H2,2,3,4)

InChI Key

NDIKIYSEDBRDFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid–2-octadecylphenol (1/2) typically involves the reaction of carbonic acid with 2-octadecylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Solvents: Suitable solvents are chosen to dissolve the reactants and allow for efficient mixing and reaction.

Industrial Production Methods

In an industrial setting, the production of carbonic acid–2-octadecylphenol (1/2) may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–2-octadecylphenol (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The phenolic group in 2-octadecylphenol can undergo substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Carbonic acid–2-octadecylphenol (1/2) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which carbonic acid–2-octadecylphenol (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of carbonic acid–2-octadecylphenol (1/2), comparisons are drawn with structurally or functionally analogous compounds, such as alkylphenol derivatives and carbonic acid complexes. Key parameters include molecular weight, solubility, thermal stability, and applications.

Table 1: Comparative Properties of Carbonic Acid–2-Octadecylphenol (1/2) and Analogues

Compound Name Molecular Weight (g/mol) Solubility (in water) Thermal Stability (°C) Primary Applications
Carbonic acid–2-octadecylphenol ~600 (estimated) Low (hydrophobic) <100 (decomposes) Surfactants, stabilizers (hypothetical)
2-Nonylphenol–carbonic acid ~400 Insoluble ~120 Industrial emulsifiers
Cadmium oxalate (CdC₂O₄) 200.43 Slightly soluble >300 Catalysis, precursor for CdS nanoparticles
Octylphenol ethoxylates Variable (300–1000) Water-soluble 150–200 Detergents, agrochemicals

Key Findings:

Hydrophobicity: The C₁₈ alkyl chain in 2-octadecylphenol renders the compound significantly less water-soluble than shorter-chain analogues like 2-nonylphenol–carbonic acid or octylphenol ethoxylates.

Thermal Behavior: Carbonic acid–2-octadecylphenol likely decomposes below 100°C due to the instability of carbonic acid, whereas metal oxalates (e.g., cadmium oxalate) exhibit higher thermal resilience (>300°C) .

Functional Versatility: Unlike cadmium oxalate, which is used in nanomaterials, carbonic acid–2-octadecylphenol’s applications remain speculative, aligning more with surfactants than catalytic roles.

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